molecular formula C12H12N2O2 B2779871 (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol CAS No. 1339058-28-4

(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol

Cat. No.: B2779871
CAS No.: 1339058-28-4
M. Wt: 216.24
InChI Key: ZLQJFZUDUHSAHM-UHFFFAOYSA-N
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Description

(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C12H12N2O2 It is a pyrimidine derivative that features a methoxyphenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol typically involves the reaction of 2-methoxybenzaldehyde with pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • (2-(2-Methoxyphenyl)pyrimidin-4-yl)ethanol
  • (2-(2-Methoxyphenyl)pyrimidin-4-yl)amine
  • (2-(2-Methoxyphenyl)pyrimidin-4-yl)carboxylic acid

Uniqueness

(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol is unique due to its specific structural features, such as the methoxy group and the pyrimidine ring.

Properties

IUPAC Name

[2-(2-methoxyphenyl)pyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-5-3-2-4-10(11)12-13-7-6-9(8-15)14-12/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJFZUDUHSAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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